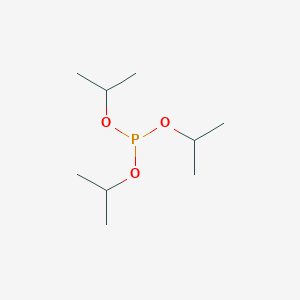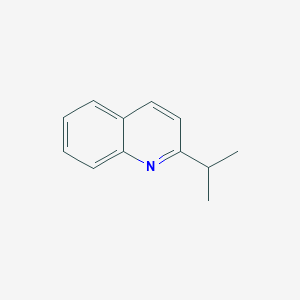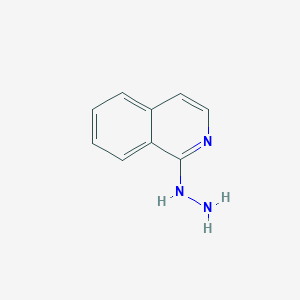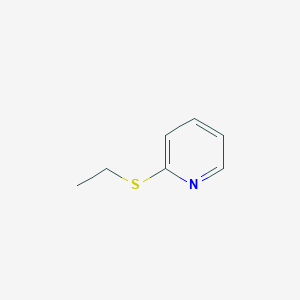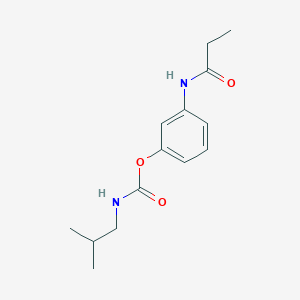
1,5-Dimethylcyclopentene
説明
1,5-Dimethylcyclopentene is a chemical compound with the molecular formula C7H12 . It is also known by other names such as 1,2-Dimethyl-2-cyclopentene, 1,5-Dimethylcyclopenten, and 2,3-Dimethylcyclopentene . The correct name is 1,5-dimethylcyclopent-1-ene .
Molecular Structure Analysis
The molecular structure of 1,5-Dimethylcyclopentene consists of a cyclopentene ring with two methyl groups attached. The double bond in the cyclopentene ring gives the molecule its unsaturated nature .Physical And Chemical Properties Analysis
1,5-Dimethylcyclopentene has a molecular weight of 96.170 Da . More detailed physical and chemical properties such as boiling point, density, and heat capacity would typically be available in a Material Safety Data Sheet or a chemical database .科学的研究の応用
Catalysis and Synthesis :
- Cycloisomerization of dimethyl diallylmalonate using a palladium phenanthroline complex forms 3,3-bis(carbomethoxy)-1,5-dimethylcyclopentene among other products. This reaction demonstrates a kinetic pathway for cyclopentene formation and highlights the formation of carbocycles as byproducts of catalyst activation (Goj & Widenhoefer, 2001).
- The reaction of dimethylcyclopentenes on palladium films leads to isomerization and exchange processes. The results suggest that double bond migration occurs through a direct hydrogen intramolecular shift, and exchange occurs through dissociative adsorption of the olefin at an allylic position (Touroude, Hilaire, & Gault, 1974).
Stereochemistry and Hydroboration :
- Hydroboration of 1,2-dimethylcyclopentene with BH3·THF results in boron migrating stereospecifically into the cyclopentane ring at low temperatures. This process is non-stereospecific at higher temperatures and occurs via a competing reaction mechanism (Field & Gallagher, 1986).
Photochemical Studies and Vitamin B12 Synthesis :
- 4,4-Dimethylcyclopentenone, a related compound, has been used as a substrate for photochemical studies and in the synthesis of vitamin B12 (Magnus & Nobbs, 1980).
Ozonization and Electrochemical Reduction :
- Ozonization of 1,2-dimethylcyclopentene produces dimethylcyclopentene ozonide among other products, showing the formation of ozonolysis products through oxidative cleavage of carbon−carbon single bonds (Griesbaum et al., 1998).
- Electrochemical reduction of 1,5-dihalopentanes results in cyclopentane, demonstrating intramolecular cyclization of an electrogenerated 5-halopent-1-yl carbanion. This process also yields various hydrocarbons and chlorinated products (Pritts & Peters, 1994).
Vibrational Spectrum Analysis and Rearrangements :
- Vibrational analysis of 4,4‐dimethylcyclopentene helps understand the molecule's structure and symmetry through infrared and Raman spectroscopy (Lauer, Jones, & Beachell, 1959).
- Thermal rearrangement studies of methyl-substituted cyclopentadienes, including 5,5-dimethylcyclopentadiene, show different outcomes based on thermal and photochemical conditions (Mclean & Findlay, 1970).
Spectral and Structural Studies :
- The study of small ring compounds, including 1,2-dimethylcyclopentene, provides insights into their infrared and Raman spectra, helping to assign fundamental vibrations and understand internal rotational barriers (Durig et al., 1978).
C-C Bond Cleavage and Iridium Complexes :
- Iridium complexes demonstrate a variety of transformations, including C-C bond cleavage. 1,1-Dimethylcyclopentane and 4,4-dimethylcyclopentene reactions with iridium complexes lead to different products and pathways, highlighting the versatility of these complexes in organic synthesis (Crabtree et al., 1986).
Safety and Hazards
特性
IUPAC Name |
1,5-dimethylcyclopentene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-6-4-3-5-7(6)2/h4,7H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIICRLQIUAAOOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871257 | |
| Record name | 1,5-Dimethylcyclopent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethylcyclopentene | |
CAS RN |
16491-15-9 | |
| Record name | 1,5-Dimethylcyclopentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16491-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dimethylcyclopentene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016491159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Dimethylcyclopent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dimethylcyclopentene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.848 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




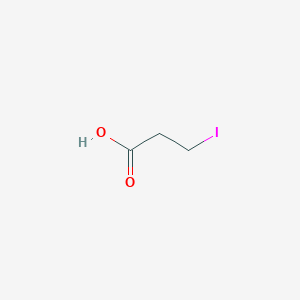

![Disodium 2-[6-(6-methyl-7-sulphonatobenzothiazol-2-yl)-2-quinolyl]-1,3-dioxoindan-5-carboxylate](/img/structure/B93889.png)

